molecular formula C14H15NO4S2 B1438691 3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid CAS No. 1153238-91-5

3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid

Cat. No.: B1438691
CAS No.: 1153238-91-5
M. Wt: 325.4 g/mol
InChI Key: RBBZXTWDIIRTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C14H15NO4S2 . It has a molecular weight of 325.41 and 326.42 . The IUPAC name for this compound is 3-[(mesitylsulfonyl)amino]-2-thiophenecarboxylic acid and 3-((2,4,6-trimethylphenyl)sulfonamido)-1H-1lambda3-thiophene-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO4S2/c1-8-6-9(2)13(10(3)7-8)21(18,19)15-11-4-5-20-12(11)14(16)17/h4-7,15H,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . . The compound should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Synthesis and Optical Properties

The synthesis of derivatives related to "3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid" has been explored for their potential optical properties. Studies have demonstrated methods for preparing functionally substituted thiophene derivatives, which show moderate to high fluorescence quantum yields. These properties suggest potential applications in the development of fluorescent materials or dyes, highlighting the compound's relevance in materials chemistry and photonics (Bogza et al., 2018).

Metal-Organic Frameworks (MOFs)

The compound and its derivatives have been utilized in constructing Metal-Organic Frameworks (MOFs), demonstrating their versatility in forming complex structures with potential applications in gas storage, separation, and catalysis. These frameworks exhibit a range of dimensionalities and structural complexities, indicating the compound's utility in designing new materials with specific functional properties (He et al., 2010).

Electrochemical Applications

Derivatives of "this compound" have been synthesized for applications in electrochemical sensors, particularly DNA sensors. The protection of the carboxyl group in thiophene derivatives enables the formation of electro-active polymer films, which exhibit specific electrochemical characteristics. These findings underscore the compound's potential in biosensor development and the broader field of electrochemistry (Kang et al., 2004).

Photoluminescence and Sensing Applications

Research has also focused on the luminescent properties of complexes formed from thiophene-2-carboxylic acids and related compounds. These complexes have shown potential in sensing applications due to their strong photoluminescence in solution, although fluorescence is often quenched in the solid state. This area of research indicates the compound's relevance in developing new materials for sensing and photoluminescent applications (Osterod et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-[(2,4,6-trimethylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-8-6-9(2)13(10(3)7-8)21(18,19)15-11-4-5-20-12(11)14(16)17/h4-7,15H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBZXTWDIIRTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(SC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 3
3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 4
3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 6
3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.